

(12Z)-Oxacyclohexadec-12-en-2-one: A Technical Overview of a Macrocyclic Musk

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Compound of Interest

Compound Name: Oxacyclohexadec-12-en-2-one,
(12Z)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic lactone of interest in various scientific domains. This document summarizes its chemical and physical properties, highlights the current state of research, and identifies areas where further investigation is required. Notably, while its geometric isomer, (12E)-Oxacyclohexadec-12-en-2-one (commonly known as Habanolide), is well-characterized, specific data for the (12Z)-isomer is limited. This guide will present the available information for the (12Z)-isomer and draw comparisons with its more studied counterpart to provide a broader context.

Chemical and Physical Properties

(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered macrocyclic lactone with a cis-double bond at the 12th position.^{[1][2]} Its fundamental properties are summarized in the table below. For comparative purposes, the properties of the (12E)-isomer are also included where available.

Property	(12Z)-Oxacyclohexadec-12-en-2-one	(12E)-Oxacyclohexadec-12-en-2-one (Habanolide)
Molecular Formula	C ₁₅ H ₂₆ O ₂ [1][2]	C ₁₅ H ₂₆ O ₂ [3]
Molecular Weight	238.37 g/mol [1][2]	238.37 g/mol [3]
IUPAC Name	(12Z)-1-oxacyclohexadec-12-en-2-one[1]	(12E)-1-oxacyclohexadec-12-en-2-one[3]
CAS Number	111879-79-9[1][2]	111879-80-2[3]
Appearance	Colorless liquid (inferred from isomer)	Colorless liquid[4]
Odor	Musk[5]	Musk, metallic, waxy[6]
Computed XLogP3-AA	5.2[1]	5.2[3]
Topological Polar Surface Area	26.3 Å ² [1]	26.3 Å ² [3]
Hydrogen Bond Donor Count	0[1]	0[3]
Hydrogen Bond Acceptor Count	2[1]	2[3]

Synthesis and Characterization

Detailed experimental protocols for the specific synthesis of (12Z)-Oxacyclohexadec-12-en-2-one are not readily available in the public domain. However, the synthesis of its (12E)-isomer, Habanolide, is well-documented and typically involves macrocyclization reactions.[7] Two common methods employed are Ring-Closing Metathesis (RCM) and acid-catalyzed lactonization.[7] It is plausible that similar strategies could be adapted for the synthesis of the (12Z)-isomer by selecting appropriate starting materials and reaction conditions that favor the formation of the cis-double bond.

The characterization of macrocyclic lactones like (12Z)-Oxacyclohexadec-12-en-2-one would typically involve a suite of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon skeleton and the stereochemistry of the double bond.

- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl group.

While PubChem lists the availability of ^{13}C NMR and mass spectrometry data for the (12Z)-isomer, specific experimental conditions and detailed spectra are not provided.[1]

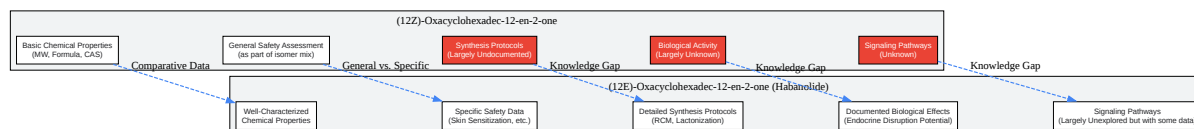
Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and associated signaling pathways of (12Z)-Oxacyclohexadec-12-en-2-one. A safety assessment by the Research Institute for Fragrance Materials (RIFM) includes the (12Z)-isomer under the general entry for "Oxacyclohexadecen-2-one".[4] This assessment, which covers a mixture of isomers, indicates that the substance is not genotoxic and has a low potential for skin sensitization.[4][5] However, these findings are not specific to the (12Z)-isomer.

In contrast, the (12E)-isomer is noted as a potential skin sensitizer and is classified as a potential endocrine disruptor.[3][6][7] Given the established principle of stereochemical influence on biological activity, it is crucial to investigate the specific effects of the (12Z)-isomer independently.[7] At present, no studies detailing its interaction with specific cellular targets or its impact on signaling cascades have been identified.

State of Knowledge: (12Z)- vs. (12E)-Isomer

The following diagram illustrates the current disparity in the available scientific knowledge between the (12Z) and (12E) isomers of Oxacyclohexadec-12-en-2-one.



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Figure 1: Knowledge gap between (12Z) and (12E) isomers.

Future Research Directions

The significant gaps in the scientific literature concerning (12Z)-Oxacyclohexadec-12-en-2-one present numerous opportunities for future research. Key areas that warrant investigation include:

- **Stereoselective Synthesis:** Development and publication of robust and efficient synthetic protocols specifically targeting the (12Z)-isomer.
- **Spectroscopic Characterization:** Detailed analysis and publication of NMR, MS, and IR data to provide a comprehensive structural fingerprint.
- **Biological Evaluation:** In-depth studies to determine the specific biological activities of the (12Z)-isomer, including its potential for cytotoxicity, endocrine disruption, and interaction with olfactory receptors.
- **Mechanism of Action:** Elucidation of any relevant signaling pathways that may be modulated by this compound.

In conclusion, while (12Z)-Oxacyclohexadec-12-en-2-one is identified and its basic chemical properties are known, it remains a largely uncharacterized molecule. A significant body of research is required to elevate the understanding of this compound to the level of its well-studied (12E)-isomer. Such research would be invaluable for a more complete safety assessment and for unlocking its potential applications in various fields, including fragrance chemistry and drug development.

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